N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
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Overview
Description
N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a synthetic organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves multi-step organic reactions. One common method includes:
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Formation of the Thiophene-2-sulfonamide Intermediate
Reagents: Thiophene-2-sulfonyl chloride and aniline.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
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Acylation Reaction
Reagents: The thiophene-2-sulfonamide intermediate and 2-bromoacetyl bromide.
Conditions: This step is performed in an inert atmosphere, typically under nitrogen, using a solvent like acetonitrile.
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N-Alkylation
Reagents: The acylated product and thiophen-2-ylmethanol.
Conditions: The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidized derivatives of the thiophene ring.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the sulfonamide or acetamide groups.
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Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Depending on the substituent, reactions can be carried out in polar or non-polar solvents at varying temperatures.
Products: Substituted thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties in the development of organic semiconductors.
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Biology
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Explored for its antimicrobial and anti-inflammatory properties.
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Medicine
- Potential applications in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial agents.
- Studied for its pharmacokinetic and pharmacodynamic profiles.
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Industry
- Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The thiophene ring system allows for π-π interactions and hydrogen bonding, facilitating its binding to active sites and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
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Thiophene-2-sulfonamide
- Shares the sulfonamide functional group and thiophene ring.
- Used in similar applications but may differ in potency and specificity.
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Thiophene-2-carboxamide
- Contains a carboxamide group instead of a sulfonamide.
- Exhibits different chemical reactivity and biological activity.
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Thiophene-2-acetic acid
- Features an acetic acid group.
- Primarily used in different synthetic pathways and applications.
Uniqueness
N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c20-16(18-12-15-3-1-9-23-15)11-13-5-7-14(8-6-13)19-25(21,22)17-4-2-10-24-17/h1-10,19H,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIVUWJVRZBRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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